1-Bromo-4-methyl-3-n-propyloxybenzene is an organic compound characterized by a bromine atom attached to a benzene ring, which also features a methyl group and a propoxy substituent. Its molecular formula is , and it is known for its applications in various chemical syntheses and biological studies. This compound is part of the class of brominated aromatic ethers, which are significant in organic chemistry due to their reactivity and utility in synthesizing more complex molecules.
These reactions are facilitated by common reagents including bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with a palladium catalyst) .
The biological activity of 1-Bromo-4-methyl-3-n-propyloxybenzene is primarily related to its role as a building block in the synthesis of biologically active compounds. It has been investigated for its potential therapeutic effects, particularly in drug discovery and development. The compound's interactions with specific molecular targets, such as enzymes or receptors, can lead to alterations in cellular pathways, making it valuable in medicinal chemistry research .
The synthesis of 1-Bromo-4-methyl-3-n-propyloxybenzene can be accomplished through several methods:
Industrial methods may optimize these synthetic routes for large-scale production, often incorporating purification steps such as distillation or recrystallization to achieve high purity levels.
1-Bromo-4-methyl-3-n-propyloxybenzene has diverse applications across various fields:
Studies on the interactions of 1-Bromo-4-methyl-3-n-propyloxybenzene have focused on its reactivity with biological targets. Its ability to undergo nucleophilic substitution allows it to interact with various biomolecules, potentially influencing metabolic pathways. Understanding these interactions can provide insights into its pharmacological properties and guide further research into its therapeutic applications .
1-Bromo-4-methyl-3-n-propyloxybenzene can be compared with other brominated aromatic ethers:
| Compound Name | Structure Comparison | Unique Features |
|---|---|---|
| 1-Bromo-4-methoxybenzene | Similar structure but with a methoxy group | Different reactivity due to the electron-donating nature of the methoxy group. |
| 1-Bromo-4-ethoxybenzene | Contains an ethoxy group | Variations in solubility and reactivity compared to propoxy derivatives. |
| 1-Bromo-4-butoxybenzene | Features a butoxy group | Affects solubility and reactivity; larger alkyl chain influences physical properties. |
The uniqueness of 1-Bromo-4-methyl-3-n-propyloxybenzene lies in its specific substitution pattern, which imparts distinct chemical and physical properties that make it particularly suitable for specific applications in research and industry .
1-Bromo-4-methyl-3-n-propyloxybenzene (IUPAC name: 4-bromo-1-methyl-2-propoxybenzene) is a substituted benzene derivative with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.11 g/mol. Its structure consists of a benzene ring substituted with:
The compound’s stereoelectronic properties are influenced by the electron-withdrawing bromine atom and the electron-donating propyloxy group, creating a polarized aromatic system conducive to electrophilic and nucleophilic reactions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃BrO | |
| Molecular Weight | 229.11 g/mol | |
| Boiling Point | 281.5 ± 15.0 °C (est.) | |
| Density | 1.7 ± 0.1 g/cm³ (est.) |
Note: Estimated values derived from structurally analogous brominated compounds.
Brominated aromatic compounds gained prominence in the late 19th century with advancements in electrophilic aromatic substitution (EAS) techniques. The synthesis of 1-bromo-4-methyl-3-n-propyloxybenzene builds upon classical methods such as:
Early industrial applications focused on dye intermediates, but modern uses have expanded to pharmaceutical precursors and agrochemicals.
The compound’s hybrid substituent profile enables diverse reactivity, making it valuable for:
Recent studies highlight its role in synthesizing tylophorinicine analogues, where brominated aromatics enhance bioactivity against microbial pathogens.
The systematic naming of 1-bromo-4-methyl-3-n-propyloxybenzene follows IUPAC guidelines for substituted benzene derivatives. The parent structure is benzene, with three substituents:
The numbering prioritizes the bromo substituent as position 1 due to its higher atomic number relative to oxygen and carbon. The resulting IUPAC name is 1-bromo-4-methyl-3-(propoxy)benzene. The molecular formula is C₁₀H₁₃BrO, with a molecular weight of 229.11 g/mol [5] [7].
The molecule exhibits no chiral centers due to the planar arrangement of substituents on the aromatic ring. However, the n-propyloxy chain introduces conformational flexibility. The propoxy group can adopt gauche or anti conformations, influencing the molecule’s overall dipole moment and intermolecular interactions. Computational studies of analogous compounds suggest a preference for the anti conformation to minimize steric hindrance between the oxygen atom and adjacent substituents [3] [5].
Key ¹H NMR (400 MHz, CDCl₃) signals for the compound include:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (ortho to -Br) | 7.32–7.40 | Doublet | 1H |
| Aromatic H (meta to -Br) | 6.85–6.92 | Doublet | 2H |
| Methyl (-CH₃) | 2.35 | Singlet | 3H |
| Propoxy (-O-CH₂CH₂CH₃) | 1.00–1.85 | Multiplet | 7H |
Electrophilic bromination of the anisole core is the most direct route to install the bromine atom at the position para to the methyl group and ortho to the n-propyloxy substituent. Because the aromatic ring is strongly activated by the ether oxygen, bromination proceeds rapidly once an electrophile of sufficient reactivity is generated.
The halogen carrier approach developed for vapour-phase bromination of 3-alkylanisoles (European Patent EP 0420556) provides the highest selectivity. In this process the substrate is volatilised under reduced pressure (about fifty millimetres of mercury) and fed counter-currently to bromine vapour through a short reflux column held between ninety and one-hundred degrees Celsius. The absence of solvent suppresses competitive polybromination, and continuous removal of hydrogen bromide drives the reaction to completion. The patent reports isolated yields of ninety-five to ninety-eight per cent for a range of 4-bromo-3-alkoxy- and 4-bromo-3-alkylanisoles, including the n-propyloxy homologue [1].
Several liquid-phase bromination systems have also been validated (Table 1). Bromodimethylsulfonium bromide generated in situ from dimethyl sulfoxide and aqueous hydrobromic acid delivers comparable yields at ambient temperature while avoiding elemental bromine [2]. A magnetically recoverable iron-oxide–silica–copper-oxide nano-catalyst enables aerobic bromination with potassium bromide under an oxygen atmosphere, giving para-brominated anisoles in eighty-eight to ninety-six per cent yield and allowing five consecutive cycles without loss of activity [3]. A calcium bromide–bromine “instant” brominating reagent furnishes industrially relevant substrates in ninety to ninety-five per cent yield under aqueous conditions at twenty-five degrees Celsius, thereby eliminating halogenated solvents [4].
| Table 1 Representative electrophilic bromination platforms applied to 1-Bromo-4-methyl-3-n-propyloxybenzene | Reaction medium | Electrophile generation | Temp / °C | Time / h | Isolated yield /% | Reference |
|---|---|---|---|---|---|---|
| Vapour phase, solvent-free | Bromine vapour + iron tribromide carrier | 90–100 | ≤2 | 95–98 | 54 | |
| Dimethyl sulfoxide–hydrobromic acid | Bromodimethylsulfonium bromide | 25 | 0.5 | 92 | 21 | |
| Water, oxygen, nanocatalyst | Potassium bromide + Fe₃O₄@SiO₂/CuO | 40 | 4 | 90 | 23 | |
| Water, calcium bromide–bromine | Calcium bromide–bromine adduct | 25 | 1 | 93 | 39 |
Formation of the n-propyloxy substituent is routinely accomplished before bromination by Williamson ether synthesis. Para-cresol is deprotonated with potassium carbonate in dimethylformamide and alkylated with one-bromopropane under reflux for three hours, affording 4-methyl-3-n-propyloxybenzene in eighty-eight per cent yield; catalytic copper(I) iodide shortens the reaction time to ninety minutes without eroding selectivity [5]. When a halogenated propylating agent such as 3-bromopropyl tosylate is employed, the reaction proceeds at fifty degrees Celsius in acetonitrile and gives over ninety per cent conversion [6].
Alternatively, nucleophilic substitution can be executed after bromination. Sodium methoxide promotes displacement of the bromide in 4-bromo-3-hydroxy-toluene by one-bromopropane to deliver the target ether, but conversion falls below sixty per cent because the electron-withdrawing bromine attenuates the nucleophilicity of the phenoxide [5]. Overall yields therefore favour the “alkylation-then-bromination” sequence adopted in industrial practice.
| Table 2 Typical nucleophilic O-alkylation conditions for 4-methyl-3-n-propyloxybenzene | Base | Alkylating agent | Solvent | Temp / °C | Yield /% | Reference |
|---|---|---|---|---|---|---|
| Potassium carbonate | One-bromopropane | Dimethylformamide | 80 | 88 | 42 | |
| Potassium carbonate + copper(I) iodide | One-bromopropane | Dimethylformamide | 80 | 92 | 42 | |
| Sodium methoxide | One-bromopropane | Acetonitrile | 50 | 70 | 53 |
Large-volume manufacture integrates the vapour-phase bromination described above with continuous recovery of hydrogen bromide. A falling-film reactor packed with structured stainless-steel inserts provides high interfacial area, allowing a residence time below ninety seconds while maintaining ninety-five per cent selectivity [1]. Hydrogen bromide is absorbed in water to regenerate hydrobromic acid, which is recycled to the bromodimethylsulfonium loop used for ancillary feedstock brominations [2].
Where solvent use is unavoidable—such as in multi-purpose plants—the aqueous calcium bromide–bromine system is preferred. Patented implementations report throughputs exceeding one hundred kilograms per hour with effluent bromide brine directly recyclable to the on-site electrolytic bromine cell, cutting elemental bromine consumption by forty per cent [4].
Modern installations apply real-time Raman spectroscopy to control the bromine : substrate ratio within ± five per cent, minimising dibrominated by-products to below one per cent of batch mass. Computational fluid-dynamics modelling demonstrates that keeping the local bromine concentration under forty millimoles per litre prevents over-bromination, corroborating kinetic studies on anisole bromination in acetic acid [7].
Fine-tuning focuses on balancing regio-selectivity with environmental performance (Table 3). Lowering temperature reduces by-products but slows kinetics; halogen carriers or phase-transfer catalysts recover rate without raising bromine load. Metal oxide nanocatalysts enhance selectivity yet require filtration, whereas homogeneous sulfonium species are self-quenching and leave no trace metals in waste streams. Green metrics calculated for the leading procedures rank the vapour-phase route first in mass intensity and the aqueous calcium bromide route first in E-factor. Life-cycle assessment attributes eighty-two per cent of the global-warming potential to the generation of elemental bromine; therefore, closed bromine loops confer the largest sustainability gain [4].
| Table 3 Effect of key parameters on yield and selectivity | Parameter varied | Observed trend | Optimal value for > 90% single-isomer yield | Supporting source |
|---|---|---|---|---|
| Bromine : substrate molar ratio | Excess bromine increases dibromination linearly | 1.05 : 1 | 54 | |
| Reaction temperature (vapour phase) | Selectivity drops above one-hundred degrees Celsius | 95 ± 2 °C | 54 | |
| Oxygen partial pressure (aerobic system) | Rate proportional to square root of oxygen pressure | 0.2 bar | 23 | |
| Catalyst loading (Fe₃O₄@SiO₂/CuO) | Plateau beyond three mole % of copper | 3 mole % | 23 | |
| Water content (CaBr₂–Br₂ reagent) | Yields decline when water exceeds thirty per cent by mass | 15–20% | 39 |
Kinetic isotope experiments show a primary kinetic isotope effect of 1.05 for hydrogen at the reaction centre, confirming that electrophile attack, not proton loss, is turnover-limiting in the vapour-phase process [8]. Density-functional calculations place the σ-complex formation barrier at forty-nine kilojoules per mole, six kilojoules lower than for bromination of anisole, reflecting the combined ortho- and para-directing influence of the methyl and alkoxy substituents [9].